环氧西丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cycloxidim belongs to the cyclohexanedione group and is an active selective ingredient used in herbicides . It is a post-emergence cyclohexene oxime herbicide that inhibits the acetylcoenzyme A carboxylase (ACCase) in chloroplasts of sensitive weeds .

Molecular Structure Analysis

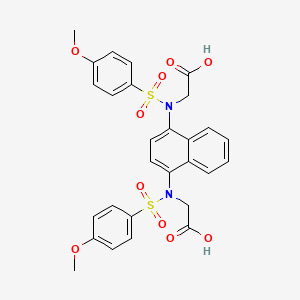

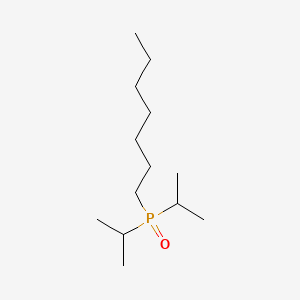

The InChI string for Cycloxidim is InChI=1S/C17H27NO3S/c1-3-6-14 (18-21-4-2)17-15 (19)9-13 (10-16 (17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14+ .

Chemical Reactions Analysis

Cycloxidim is a beta-diketone that is cyclohexa-1,3-dione which is substituted at position 2 by an N-ethoxybutanimidoyl group and at position 5 by a tetrahydro-2H-thiopyran-3-yl group .

科学研究应用

米诺地尔: 研究了这种化合物在小鼠毛囊中的非遗传毒性作用。米诺地尔的局部应用不会增加毛囊中的核畸变或骨髓中的微核,表明它没有遗传毒性。众所周知,米诺地尔是毛囊中的促有丝分裂剂,这与其在治疗斑秃中的应用相一致 (Schop & Goldberg, 1988).

环氧沙普利: 研究了这种新型新烟碱类杀虫剂在缺氧和淹水土壤中的降解。它会转化为各种产物,不同的转化途径包括断裂氧桥七元环和还原性脱氯 (Liu et al., 2015).

环磷酰胺: 多项研究集中在环磷酰胺上,这是一种化疗药物。它的作用包括遗传毒性、肾毒性和对免疫系统功能的影响。研究已探讨槲皮素和生长素释放肽等其他化合物如何减轻其毒性作用 (Şengül et al., 2017); (Salimnejad et al., 2018).

环肽: 这些是具有各种生物活性的植物源循环肽。由于其稳定性和生物活性特性,它们具有作为生物杀虫剂和药物设计模板的潜在应用 (Pinto et al., 2011); (Henriques & Craik, 2010).

环己烯: 对环己烯的研究包括其在超声波辐照下的环氧化以及在其臭氧化过程中形成高度氧化的多功能产物 (Braghiroli et al., 2006); (Rissanen et al., 2014).

作用机制

- By inhibiting ACCase, cycloxydim disrupts lipid synthesis, leading to cell membrane dysfunction and ultimately weed death .

- Cellular Effects :

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

安全和危害

未来方向

The existing maximum residue levels for Cycloxidim are being reviewed according to Article 12 of Regulation (EC) No 396/2005 . This review will help to assess the occurrence of Cycloxidim residues in plants, processed commodities, rotational crops, and livestock, which could potentially influence future directions for its use.

生化分析

Biochemical Properties

Cycloxydim plays a crucial role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of lipids, leading to the death of susceptible grass weeds. Cycloxydim interacts with ACCase by binding to its active site, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. This interaction is highly specific, making Cycloxydim effective in targeting grass weeds while leaving broad-leaved crops unharmed .

Cellular Effects

Cycloxydim affects various cellular processes in plants, particularly in grass weeds. It inhibits cell division and elongation by disrupting the synthesis of fatty acids, which are vital components of cell membranes. This disruption leads to the collapse of cellular structures and ultimately cell death. Cycloxydim also affects cell signaling pathways by altering the levels of key signaling molecules involved in growth and development. Additionally, it influences gene expression by downregulating genes involved in fatty acid biosynthesis and upregulating stress response genes .

Molecular Mechanism

The molecular mechanism of Cycloxydim involves its binding to the ACCase enzyme, specifically targeting the carboxyltransferase domain. This binding inhibits the enzyme’s activity, preventing the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. The inhibition of ACCase leads to a depletion of fatty acids, which are essential for the formation of cell membranes and other cellular structures. This disruption in fatty acid synthesis results in the collapse of cellular integrity and the eventual death of the target grass weeds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cycloxydim on plants can be observed over time. Initially, treated plants exhibit chlorosis and stunted growth due to the inhibition of fatty acid synthesis. Over time, the herbicide’s effects become more pronounced, leading to necrosis and death of the grass weeds. Cycloxydim is relatively stable under laboratory conditions, but it can degrade over time when exposed to light and microbial activity. Long-term studies have shown that Cycloxydim can have lasting effects on cellular function, including persistent inhibition of ACCase activity and disruption of metabolic processes .

Dosage Effects in Animal Models

In animal models, the effects of Cycloxydim vary with different dosages. At low doses, Cycloxydim is relatively non-toxic and does not cause significant adverse effects. At higher doses, it can lead to toxicity, including symptoms such as weight loss, liver damage, and reproductive effects. Studies have shown that the threshold for toxic effects in animals is relatively high, indicating that Cycloxydim has a wide margin of safety when used as a herbicide .

Metabolic Pathways

Cycloxydim is metabolized in plants through several pathways. The primary metabolic pathway involves the oxidation of Cycloxydim to form Cycloxydim-TSO, which is further oxidized to Cycloxydim-TSO2. Another pathway involves the Beckmann rearrangement, leading to the formation of oxazole derivatives such as Cycloxydim-T2S and its oxidized forms. These metabolites are eventually conjugated with sugars or amino acids and excreted from the plant cells .

Transport and Distribution

Cycloxydim is transported within plant tissues through the phloem and xylem. It is absorbed by the foliage and translocated to the meristematic regions, where it exerts its herbicidal effects. Cycloxydim’s distribution within the plant is influenced by its solubility and the presence of transport proteins that facilitate its movement. The herbicide tends to accumulate in the growing points of the plant, leading to localized inhibition of ACCase and subsequent cell death .

Subcellular Localization

Within plant cells, Cycloxydim is primarily localized in the chloroplasts, where it inhibits the ACCase enzyme involved in fatty acid synthesis. The herbicide’s localization is facilitated by its chemical properties, which allow it to penetrate the chloroplast membrane and reach the site of action. Cycloxydim’s activity is also influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cycloxidim involves the reaction of 2-cyclohexen-1-one with oxalyl chloride, followed by reaction with 2-aminothiophenol and sodium ethoxide.", "Starting Materials": ["2-cyclohexen-1-one", "oxalyl chloride", "2-aminothiophenol", "sodium ethoxide"], "Reaction": ["Step 1: 2-cyclohexen-1-one is reacted with oxalyl chloride in the presence of DMF to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 2-aminothiophenol in the presence of triethylamine to form the corresponding amide.", "Step 3: The amide is then treated with sodium ethoxide in ethanol to form the final product, Cycloxidim."] } | |

CAS 编号 |

101205-02-1 |

分子式 |

C17H27NO3S |

分子量 |

325.5 g/mol |

IUPAC 名称 |

2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14- |

InChI 键 |

GGWHBJGBERXSLL-JXAWBTAJSA-N |

手性 SMILES |

CCC/C(=N/OCC)/C1=C(CC(CC1=O)C2CCCSC2)O |

SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |

规范 SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cycloxydim; BAS 517-02H; BAS-517-02H; BAS517-02H; BAS 517; BAS-517; BAS517; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

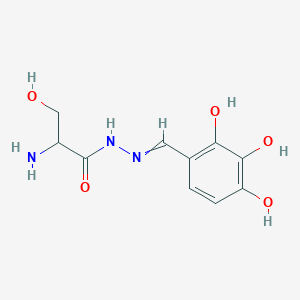

![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)

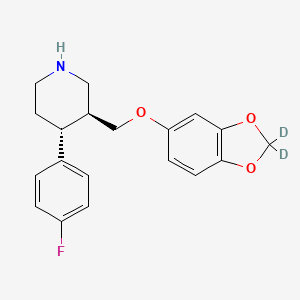

![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)